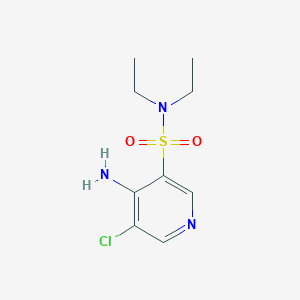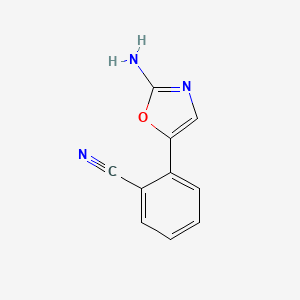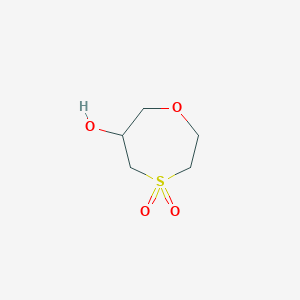
6-Hydroxy-1,4-oxathiepane4,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1,4-oxathiepane-4,4-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms within a seven-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide typically involves the cyclization of sulfide diols. One common method includes the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide, followed by oxidation to form the sulfone group . Another approach involves the dehydration of bis(hydroxyethyl) sulfide using potassium hydrogen sulfate .
Industrial Production Methods
Industrial production of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide can be achieved through large-scale synthesis using the aforementioned methods. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-1,4-oxathiepane-4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Calcium hypochlorite, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide.
Applications De Recherche Scientifique
6-Hydroxy-1,4-oxathiepane-4,4-dioxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1,4-oxathiepane-4,4-dioxide involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, which may influence its biological activity. The presence of the sulfone group allows it to participate in various chemical pathways, potentially leading to the formation of reactive intermediates that can interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Oxathiane: A six-membered ring compound with similar sulfur and oxygen atoms.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms.
1,2,4-Benzothiadiazine-1,1-dioxide: A heterocyclic compound with a similar sulfone group.
Uniqueness
6-Hydroxy-1,4-oxathiepane-4,4-dioxide is unique due to its seven-membered ring structure, which provides distinct chemical properties compared to six-membered ring analogs
Propriétés
Formule moléculaire |
C5H10O4S |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
4,4-dioxo-1,4-oxathiepan-6-ol |
InChI |
InChI=1S/C5H10O4S/c6-5-3-9-1-2-10(7,8)4-5/h5-6H,1-4H2 |
Clé InChI |
ADKSVHHWDBGRTH-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC(CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




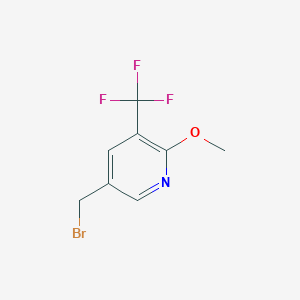

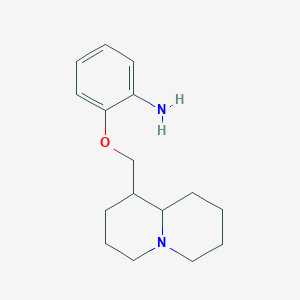
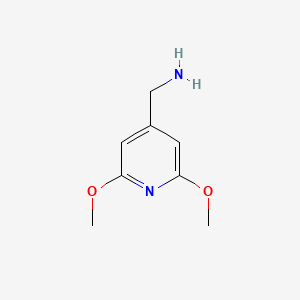
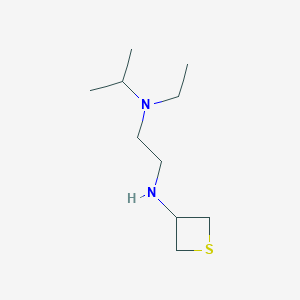

![7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13015540.png)
![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)


